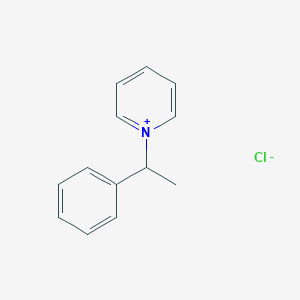![molecular formula C19H22N2O4 B14434094 Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate CAS No. 76393-55-0](/img/structure/B14434094.png)
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid derivative, which is further substituted with a 2-methoxyphenylcarbamoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate typically involves a multi-step process. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to form an amine. This amine is then reacted with a carbamoyl chloride derivative to introduce the carbamoylamino group. Finally, esterification with butanol yields the desired butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl benzoate: A simpler ester of benzoic acid, lacking the carbamoylamino group.
4-[(2-methoxyphenyl)carbamoylamino]benzoic acid: Similar structure but without the butyl ester group.
Methyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate: Similar structure but with a methyl ester instead of a butyl ester.
Uniqueness
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butyl ester group enhances its lipophilicity, while the carbamoylamino group may contribute to its biological activity.
Propriétés
Numéro CAS |
76393-55-0 |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-13-25-18(22)14-9-11-15(12-10-14)20-19(23)21-16-7-5-6-8-17(16)24-2/h5-12H,3-4,13H2,1-2H3,(H2,20,21,23) |
Clé InChI |
ZFSIDBXAYCKTGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


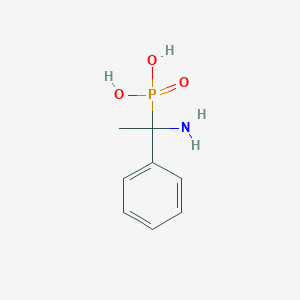
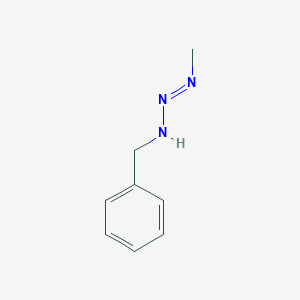
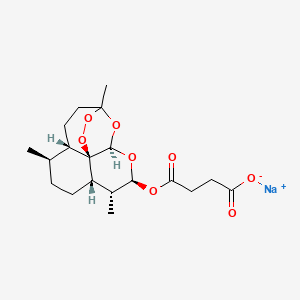
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
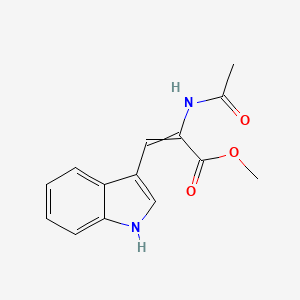
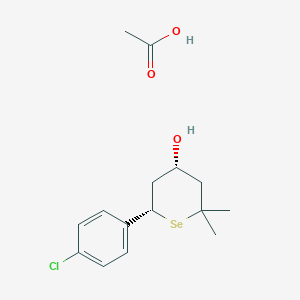

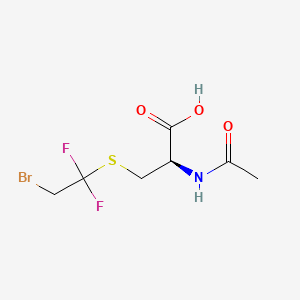
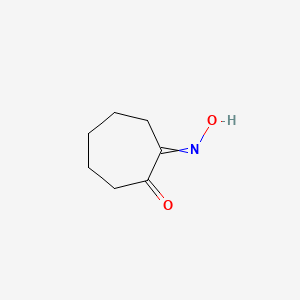
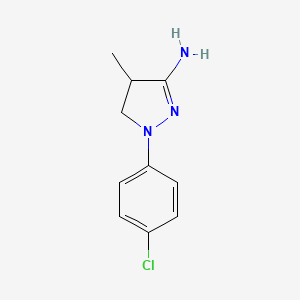

silane](/img/structure/B14434100.png)
